(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The systematic name (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride adheres to IUPAC guidelines for polycyclic and spiro systems. The nomenclature breaks down as follows:
- Bicyclo[3.2.1]octane : A bicyclic system with bridgehead carbons forming a fused 5- and 6-membered ring. The numbering follows the von Baeyer system, where the longest bridge (3 carbons) is prioritized, followed by secondary bridges (2 and 1 carbons).
- Spiro linkage : The "spiro" descriptor indicates a shared atom (C3) between the bicyclo[3.2.1]octane and indoline systems. The locants "3,3'" specify the connection points.
- Stereochemistry : The (1R,3r,5S) configuration defines the spatial arrangement of substituents. The lowercase "r" denotes a relative configuration for the bicyclo system, while "R" and "S" specify absolute configurations at C1 and C5.
- Dihydrochloride : Two hydrochloric acid molecules serve as counterions, protonating nitrogen atoms in the azaspiro and indoline moieties.
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C₁₄H₂₀Cl₂N₂ (molecular weight: 287.23 g/mol) comprises:
- A bicyclo[3.2.1]octane core with an embedded nitrogen atom (8-aza).
- A spiro-linked indoline system (C₈H₉N), featuring a partially saturated indole ring.
- Two chloride ions balancing the protonated amines.
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₂₀Cl₂N₂ | |
| Exact mass | 286.0974 Da | |
| Stereocenters | C1 (R), C3 (r), C5 (S) |
The stereochemistry critically influences conformational stability. The bicyclo[3.2.1]octane adopts a boat-chair hybrid conformation , while the indoline system remains nearly planar, with a dihedral angle of ~83° between the two rings. The spiro linkage introduces steric strain, which is mitigated by the rigid bicyclic framework.
Crystallographic Structure Determination Methods
X-ray crystallography remains the gold standard for elucidating the three-dimensional structure of this compound. Key steps include:
- Crystal growth : Slow evaporation from polar aprotic solvents (e.g., acetonitrile) yields diffraction-quality crystals.
- Data collection : Mo Kα radiation (λ = 0.71073 Å) at 294 K, with detector coverage ensuring completeness >99%.
- Structure refinement : Using SHELXL-2018/3, with anisotropic displacement parameters for non-hydrogen atoms.
| Crystallographic Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell dimensions | a=9.5632 Å, b=17.8067 Å, c=16.1958 Å | |
| Z-score | 0.35 |
The structure reveals two distinct protonation sites : the bicyclo[3.2.1]octane nitrogen (pKa ~9.5) and the indoline nitrogen (pKa ~5.2). Hydrogen-bonding networks involving chloride ions stabilize the crystal lattice, with C–H⋯Cl interactions <3.5 Å.
Comparative Analysis of Tautomeric Forms and Protonation States
The indoline moiety exhibits tautomerism between the 1H-indoline (enamine) and 3H-indoline (imine) forms. However, X-ray data confirms the dominance of the 1H-indoline tautomer in the solid state, stabilized by conjugation with the bicyclo system.
Protonation states vary with pH:
- Neutral pH : Monoprotonated at the azaspiro nitrogen (pKa₁ = 8.7 ± 0.3).
- Acidic conditions (pH <4) : Diprotonated (azaspiro and indoline nitrogens), as in the dihydrochloride salt.
| Tautomer/Protonation State | Energy (kcal/mol) | Population (%) |
|---|---|---|
| 1H-indoline (diprotonated) | 0.0 (reference) | 92 |
| 3H-indoline (monoprotonated) | +3.2 | 8 |
Data derived from DFT calculations at B3LYP/6-311+G(d,p) level.
Properties
IUPAC Name |
(1'R,5'S)-spiro[1,2-dihydroindole-3,3'-8-azabicyclo[3.2.1]octane];dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2.2ClH/c1-2-4-13-12(3-1)14(9-15-13)7-10-5-6-11(8-14)16-10;;/h1-4,10-11,15-16H,5-9H2;2*1H/t10-,11+,14?;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEPVAZKIXSFMB-QJQNDEMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC3(CC1N2)CNC4=CC=CC=C34.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC3(C[C@@H]1N2)CNC4=CC=CC=C34.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3’-indoline] dihydrochloride typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the spirocyclic core through cyclization reactions, followed by functional group modifications to achieve the desired chemical structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to maximize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3’-indoline] dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the reaction pathway and the yield of the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a bicyclic framework that includes nitrogen within one of the rings, which contributes to its distinctive chemical and biological properties. The spirocyclic structure allows for diverse interactions with biological targets, making it a subject of interest in drug development.
Synthesis and Preparation
The synthesis of (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride typically involves several synthetic routes that include cyclization reactions to form the spirocyclic core. The preparation methods can be optimized for yield and purity using various reaction conditions such as temperature and solvent choice.
Applications in Scientific Research
The applications of (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride span multiple domains:
Medicinal Chemistry
- Therapeutic Potential : Research is ongoing to evaluate its efficacy as a therapeutic agent for various diseases, including neurological disorders and infectious diseases. The compound's interaction with specific molecular targets may lead to modulation of biological pathways relevant to these conditions.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activities against various pathogens, making it a candidate for further exploration in the development of new antimicrobial agents.
- Anticancer Research : The compound is also being investigated for its anticancer properties, with studies focusing on its ability to inhibit cancer cell growth through specific molecular mechanisms.
Chemical Reactions
- The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for modifying its properties and enhancing biological activity.
Case Studies and Research Findings
Several studies have explored the applications and effectiveness of (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride:
- Antimicrobial Evaluation : In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a new class of antibiotics.
- Molecular Docking Studies : Computational studies have been employed to predict the binding interactions between the compound and various biological targets, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3’-indoline] dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Biological Activity
(1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride is . Its IUPAC name reflects its complex bicyclic structure which contributes to its biological activity.
Biological Activity Overview
The biological activity of (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride has been primarily studied in the context of its interaction with various receptors and enzymes. Key areas of research include:
- Neuropharmacology : The compound has shown potential as an agonist for nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in cognitive function and neuroprotection .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties against various pathogens, suggesting a potential role in treating infections .
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially through its interaction with cytokine signaling .
The mechanisms through which (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride exerts its biological effects are still being elucidated. Notable mechanisms include:
- Receptor Activation : Binding to nAChRs leads to increased intracellular calcium levels and subsequent activation of downstream signaling pathways associated with neuroprotection and anti-inflammatory effects .
- Inhibition of Pathogen Growth : The compound may disrupt microbial cell membranes or interfere with metabolic pathways essential for pathogen survival .
Case Studies
Several studies have investigated the biological activity of (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride:
- Neuroprotective Effects : A study demonstrated that this compound improved cognitive performance in animal models by enhancing synaptic plasticity through nAChR activation .
- Antimicrobial Efficacy : In vitro assays revealed that derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with some showing efficacy comparable to established antibiotics .
Data Table: Biological Activity Summary
Q & A
Basic: What are the recommended synthetic protocols for (1R,3r,5S)-8-Azaspiro[bicyclo[3.2.1]octane-3,3'-indoline] dihydrochloride?
Answer:
The compound is synthesized via spiroannulation reactions. A typical protocol involves:
- Step 1: Reacting a bicyclic amine precursor (e.g., 8-azabicyclo[3.2.1]octane derivatives) with indoline-containing substrates under acidic or basic conditions.
- Step 2: Hydrochloride salt formation by treating the freebase with HCl in a polar solvent (e.g., methanol or ethanol) at room temperature, yielding >95% purity .
- Characterization: Use ¹H/¹³C NMR to confirm the spirocyclic structure and stereochemistry. High-Resolution Mass Spectrometry (HRMS) ensures molecular weight accuracy, while HPLC with chiral columns verifies enantiopurity .
Basic: How can researchers confirm the stereochemical configuration of the spirocyclic core?
Answer:
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing the compound with heavy atoms (e.g., bromine derivatives) .
- NOE NMR Experiments : Detect spatial proximity of protons to assign relative stereochemistry. For example, cross-peaks between the indoline C-H and azaspiro bridge protons confirm the (1R,3r,5S) configuration .
- Chiral HPLC : Compare retention times with enantiomerically pure standards .
Advanced: How to mitigate diastereomer formation during spiroannulation?
Answer:
Diastereomers arise from incomplete stereochemical control during ring closure. Strategies include:
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., palladium with phosphine ligands) to enforce stereoselectivity .
- Temperature Optimization : Lower reaction temperatures (e.g., 0–5°C) reduce epimerization .
- Post-Synthesis Purification : Employ chiral preparative HPLC or diastereomeric salt crystallization (e.g., using L-tartaric acid) to isolate the desired isomer .
Advanced: How to resolve contradictory spectroscopic data (e.g., NMR vs. HRMS)?
Answer:
Contradictions may stem from:
- Impurities : Trace solvents or by-products (e.g., Trospium Chloride impurities) can distort NMR signals. Use HPLC-MS to identify and quantify impurities .
- Tautomerism/Kinetic Trapping : For azaspiro compounds, pH-dependent tautomerization (e.g., amine ↔ iminium) alters NMR spectra. Conduct experiments in deuterated solvents at controlled pH .
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C vs. 60°C) can reveal conformational exchange broadening signals .
Advanced: How to design structure-activity relationship (SAR) studies for CNS targets?
Answer:
For CNS applications (e.g., opioid or serotonin receptor modulation):
- Substituent Variation : Synthesize analogs with modified indoline substituents (e.g., fluoro, chloro, or methoxy groups) to assess electronic effects .
- In Vitro Binding Assays : Test affinity for receptors (e.g., 5-HT4 or NOP) using radiolabeled ligands (³H or ¹¹C for PET tracers) .
- Molecular Modeling : Dock the compound into receptor crystal structures (e.g., PDB 4EA3 for opioid receptors) to predict binding modes and optimize steric fit .
Advanced: What strategies improve yield in multi-step syntheses?
Answer:
- Intermediate Stabilization : Protect labile groups (e.g., amines with Boc or Fmoc) during harsh reactions .
- Catalyst Screening : Test palladium, nickel, or enzyme catalysts for key steps like hydrogenation or cross-coupling .
- Process Optimization : Use design of experiments (DoE) to balance variables (e.g., solvent polarity, temperature, stoichiometry). For example, a 3:1 molar ratio of amine to indoline precursor improves spirocyclization efficiency .
Advanced: How to validate the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate shelf-life conditions. Monitor degradation via HPLC .
- pH Stability Testing : Incubate in buffers (pH 1–9) at 37°C. Azaspiro compounds often degrade in acidic conditions via hydrolysis of the spirocyclic amine .
- Metabolic Stability : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation. Introduce electron-withdrawing groups (e.g., fluoro) to reduce metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
